molecular formula C15H16N4S B5902449 N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B5902449
M. Wt: 284.4 g/mol
InChI Key: KRSPHLSLSHTDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine, commonly known as "compound X," is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

Compound X has potential applications in scientific research, particularly in the field of drug discovery. It has been studied as a potential inhibitor of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. Compound X has also been studied as a potential inhibitor of cancer cell growth, with promising results in preclinical studies.

Mechanism of Action

Compound X is believed to inhibit protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to downstream substrates, thereby inhibiting the kinase activity. The exact mechanism of action of compound X is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects
Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, compound X has been shown to inhibit the growth of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments, including its high potency and selectivity towards protein kinases. However, it also has limitations, including its low solubility in aqueous solutions and its potential toxicity towards healthy cells.

Future Directions

There are several future directions for the study of compound X. One direction is to further investigate its mechanism of action and identify potential downstream targets of its kinase inhibition. Another direction is to study its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the synthesis of analogs of compound X could lead to the discovery of more potent and selective kinase inhibitors.

Synthesis Methods

Compound X can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-4-chloro-5-methylpyrimidine with pyridine-4-boronic acid, followed by N-alkylation with ethyl iodide. The Buchwald-Hartwig amination involves the reaction of 2-bromo-4-chloro-5-methylpyrimidine with pyridine-4-amine, followed by N-alkylation with ethyl iodide. The Sonogashira coupling reaction involves the reaction of 2-bromo-4-chloro-5-methylpyrimidine with 4-ethynylpyridine, followed by N-alkylation with ethyl iodide.

properties

IUPAC Name

N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-3-19(10-12-4-7-16-8-5-12)14-13-6-9-20-15(13)18-11(2)17-14/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSPHLSLSHTDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C2=C3C=CSC3=NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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